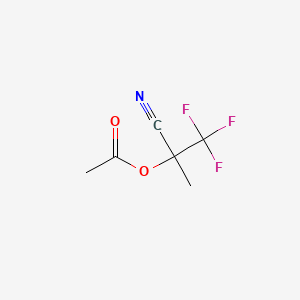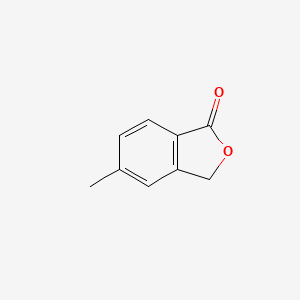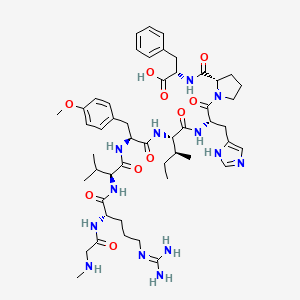![molecular formula C14H16N2O7 B1594223 n-[(Benzyloxy)carbonyl]glycylaspartic acid CAS No. 6154-38-7](/img/structure/B1594223.png)
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Overview
Description
n-[(Benzyloxy)carbonyl]glycylaspartic acid is a synthetic compound used primarily in the field of biochemistry and pharmaceuticals. It is composed of a glycine residue and an aspartic acid residue, protected by a benzyloxycarbonyl (Cbz) group. This compound is particularly significant in the synthesis of peptides and as a building block in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(Benzyloxy)carbonyl]glycylaspartic acid typically involves the following steps:
Protection of Aspartic Acid: : The carboxyl groups of aspartic acid are protected using a suitable protecting group to prevent unwanted reactions.
Coupling with Glycine: : Glycine, often in the form of a protected derivative, is coupled with the protected aspartic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bond.
Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate and a base like triethylamine to protect the amino group of glycine.
Industrial Production Methods
On an industrial scale, the production process is optimized for high yield and purity, often involving automated synthesizers and high-throughput techniques. The use of protecting groups and coupling reagents is carefully controlled to ensure the desired product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : n-[(Benzyloxy)carbonyl]glycylaspartic acid can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: : The Cbz group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas, converting the compound to its free amine form.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: : Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with suitable nucleophiles.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Free amine form of the compound.
Substitution: : Varied products depending on the nucleophile used, often leading to different protected amino acid derivatives.
Scientific Research Applications
Chemistry
n-[(Benzyloxy)carbonyl]glycylaspartic acid is widely used in peptide synthesis as a protected dipeptide building block. Its stability and reactivity make it an ideal intermediate in the preparation of longer peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and as a precursor in the synthesis of peptide-based inhibitors and drugs.
Medicine
Medically, this compound is explored for its potential in developing new therapeutic agents, especially in targeting specific enzymes or receptors.
Industry
Industrially, it is used in the large-scale synthesis of peptides and proteins, particularly in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The benzyloxycarbonyl group provides protection during synthesis, allowing for selective reactions at other functional groups.
Molecular Targets and Pathways
The molecular targets include enzymes involved in peptide bond formation and hydrolysis. The pathways often involve enzymatic cleavage or modification of the peptide bonds, leading to the formation of active peptides or inhibition of target enzymes.
Comparison with Similar Compounds
Similar Compounds
n-[(Benzyloxy)carbonyl]glycylglutamic acid: : Similar in structure but with a glutamic acid residue instead of aspartic acid.
n-[(Benzyloxy)carbonyl]glycylserine: : Contains a serine residue, offering different reactivity due to the hydroxyl group.
n-[(Benzyloxy)carbonyl]glycylalanine: : Features an alanine residue, resulting in different steric and electronic properties.
Uniqueness
n-[(Benzyloxy)carbonyl]glycylaspartic acid stands out due to the presence of both glycine and aspartic acid residues, providing a unique combination of steric and electronic effects that influence its reactivity and interactions in biochemical applications.
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique combination of glycine and aspartic acid residues, coupled with the protective benzyloxycarbonyl group, makes it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINDTKMAFAXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293448 | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-38-7 | |
| Record name | NSC89632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)

